molecular formula C16H13ClF3N3O2 B2483782 methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate CAS No. 1164559-76-5

methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate

Cat. No.: B2483782
CAS No.: 1164559-76-5
M. Wt: 371.74
InChI Key: XJCXZEKNSULGQR-NTMALXAHSA-N
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Description

Methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

  • Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound related to the queried chemical, is used in the synthesis of various substituted methyl propenoates. These compounds are transformed into fused pyridones, pyrimidones, and pyranones, showing the versatile applications in heterocyclic chemistry and organic synthesis (Baš et al., 2001).

Formation of Novel Heterocyclic Systems

  • Another related compound, Methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate, is instrumental in the diastereoselective synthesis of complex heterocyclic systems. These systems include hexahydrospiro[pyrazole-pyrrolopyridazine] and other pyrazole derivatives, highlighting the compound's role in creating novel chemical structures (Uršič et al., 2009).

Applications in Coordination Chemistry

  • Related amino-pyridine ligands have been used to synthesize mononuclear Mn(II) complexes. These complexes, studied through X-ray diffraction and electron paramagnetic resonance, contribute to understanding the coordination chemistry and magnetic properties of such complexes (Hureau et al., 2008).

Esterification and Metallacrown Complex Formation

  • The compound (Z)-3-(5′-chlorosalicylhydrazinocarbonyl) propenoic acid, similar to the queried chemical, has been used in the synthesis of iron(III) 18-metallacrown-6 complex. This process involves esterification, highlighting the compound's role in complex inorganic syntheses and the formation of novel metallacrown structures (Jiang et al., 2009).

Reactions with Nucleophiles

  • Methyl E-3-(pyridinyl)-2-propenoates, closely related to the chemical , are synthesized and react with nucleophiles to form various heterocyclic compounds. These reactions include the formation of oxidopyridinyl propenoates and epoxypropanoates, demonstrating the compound's utility in creating diverse chemical structures (Agarwal & Knaus, 1985).

Herbicidal Activity

  • The isomers of a similar compound, methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, have been synthesized and tested for herbicidal activity. These isomers show no significant difference in herbicidal effects on broadleaf weeds, indicating the potential agricultural applications of these compounds (Hayashi & Kouji, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a drug, its mechanism of action would involve interaction with biological targets in the body. If it’s a catalyst, its mechanism of action would involve lowering the activation energy of a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Properties

IUPAC Name

methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c1-25-15(24)10(8-22-13-5-3-2-4-12(13)21)14-11(17)6-9(7-23-14)16(18,19)20/h2-8,22H,21H2,1H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXZEKNSULGQR-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1N)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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